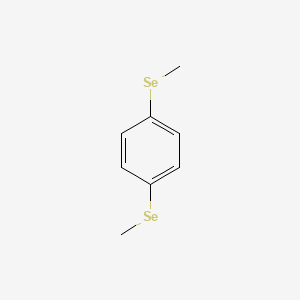
Benzene, 1,4-bis(methylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,4-bis(methylseleno)-: is an organic compound with the molecular formula C8H10Se2 It is a derivative of benzene where two hydrogen atoms at the para positions are replaced by methylseleno groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-bis(methylseleno)- typically involves the reaction of 1,4-dibromobenzene with methylselenol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atoms are replaced by methylseleno groups. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the substitution .
Industrial Production Methods: While specific industrial production methods for Benzene, 1,4-bis(methylseleno)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,4-bis(methylseleno)- can undergo various chemical reactions, including:
Oxidation: The methylseleno groups can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,4-bis(methylseleno)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into the potential use of organoselenium compounds in pharmaceuticals, particularly for their antioxidant properties.
Industry: It can be used in the development of materials with unique electronic or optical properties
Wirkmechanismus
The mechanism of action of Benzene, 1,4-bis(methylseleno)- involves its interaction with various molecular targets and pathways. The methylseleno groups can participate in redox reactions, influencing cellular oxidative stress levels. This can affect various biological pathways, including those related to antioxidant defense and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,4-bis(methylthio)-: Similar structure but with sulfur atoms instead of selenium.
Benzene, 1,4-bis(methylseleno)-2,5-bis(trimethylsilylethynyl): A more complex derivative with additional functional groups.
Uniqueness: Benzene, 1,4-bis(methylseleno)- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties compared to sulfur analogs. Selenium’s role in biological systems, particularly its antioxidant properties, makes this compound of special interest in research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
40400-26-8 |
|---|---|
Molekularformel |
C8H10Se2 |
Molekulargewicht |
264.1 g/mol |
IUPAC-Name |
1,4-bis(methylselanyl)benzene |
InChI |
InChI=1S/C8H10Se2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
ZVIHLTKFTJYQBB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=CC=C(C=C1)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)
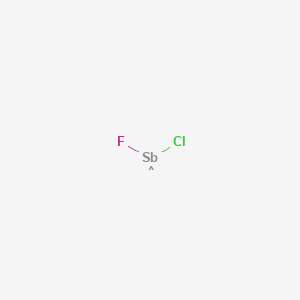
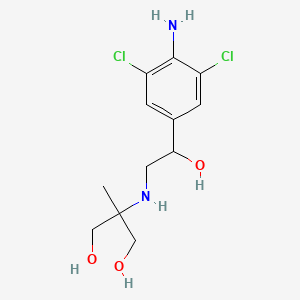
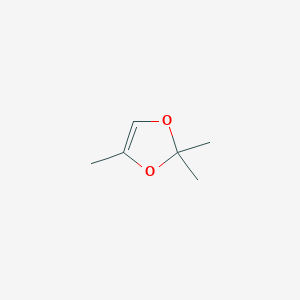
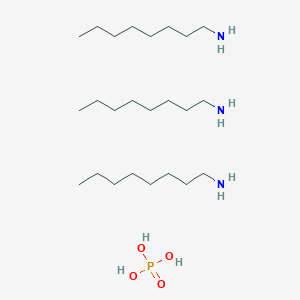
![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)
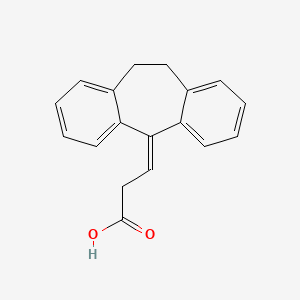
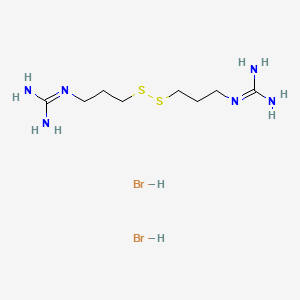
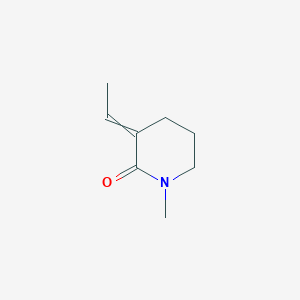
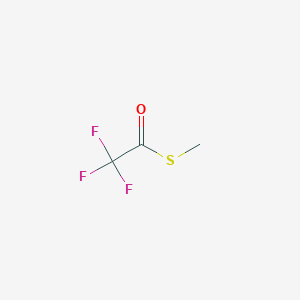
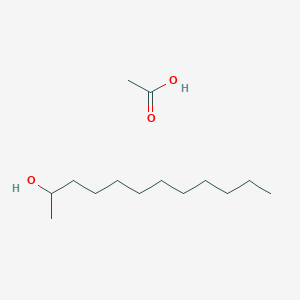
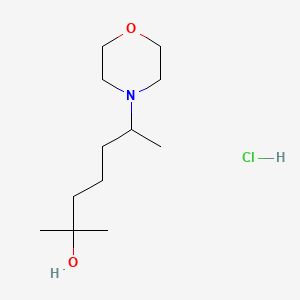
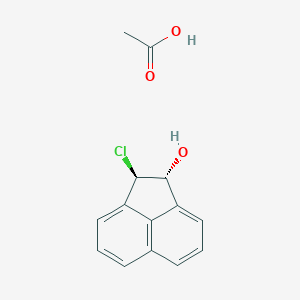
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)
